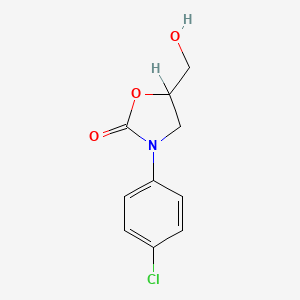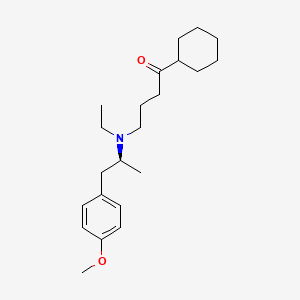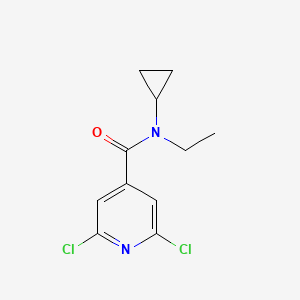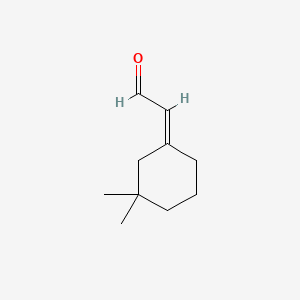
N,N'-bis(2,4-dimethylphenyl)propanediamide
Descripción general
Descripción
“N,N’-bis(2,4-dimethylphenyl)propanediamide” is a chemical compound with the molecular formula C19H22N2O2 . It has an average mass of 310.390 Da and a mono-isotopic mass of 310.168121 Da .
Molecular Structure Analysis
The molecular structure of “N,N’-bis(2,4-dimethylphenyl)propanediamide” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 93.7±0.3 cm^3 .Physical And Chemical Properties Analysis
“N,N’-bis(2,4-dimethylphenyl)propanediamide” has a density of 1.2±0.1 g/cm^3, a boiling point of 529.4±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.4±3.0 kJ/mol and a flash point of 185.7±26.9 °C . The compound has a polar surface area of 58 Å^2 and a molar volume of 265.1±3.0 cm^3 .Aplicaciones Científicas De Investigación
Environmental Phenols and Health Impacts
Environmental phenols, such as bisphenol A (BPA) and triclosan, are widely used in consumer products and have been the subject of extensive study due to their potential health impacts. Studies have investigated the urinary concentrations of these phenols in pregnant women, revealing exposure patterns and potential risks associated with such exposures (Mortensen et al., 2014). For instance, exposure to BPA has been linked to cardiovascular disease and other health conditions (Melzer et al., 2010).
Pesticides and Human Health
The impacts of pesticides, including organophosphate esters (OPEs) and DDT metabolites like DDE, on human health have been extensively studied. For example, prenatal exposure to DDE, a metabolite of the pesticide DDT, has been associated with adverse neurodevelopmental outcomes in children (Torres-Sánchez et al., 2012). Additionally, exposure to organophosphate pesticides has been linked to chronic kidney disease in the general US population (Kang et al., 2019).
Monitoring and Analytical Techniques
Research has also focused on developing and applying analytical techniques for monitoring environmental exposures and their effects. For example, bispectral index monitoring has been used to assess the impact of ephedrine and phenylephrine on anesthetic depth during surgery, illustrating the application of analytical tools in clinical settings (Ishiyama et al., 2003).
Propiedades
IUPAC Name |
N,N'-bis(2,4-dimethylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)20-18(22)11-19(23)21-17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSRGBUOGLRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357615 | |
| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
58271-37-7 | |
| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















